molecular formula C6H3F3N2OS B3221252 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde CAS No. 1206524-15-3

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde

Cat. No.: B3221252
CAS No.: 1206524-15-3
M. Wt: 208.16 g/mol
InChI Key: WEJHCXVCMIIAAM-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde is a chemical compound with the molecular formula C6H3F3N2OS It is a pyrazine derivative, characterized by the presence of a trifluoromethylsulfanyl group and an aldehyde group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde typically involves the introduction of the trifluoromethylsulfanyl group to a pyrazine ring, followed by the formation of the aldehyde group. One common method involves the use of trifluoromethylthiolation reagents, such as trifluoromethylthiolating agents, in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-Trifluoromethylsulfanyl-pyrazine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    6-Trifluoromethylsulfanyl-pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde is unique due to the presence of both the trifluoromethylsulfanyl and aldehyde groups on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)pyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2OS/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJHCXVCMIIAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)SC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230614
Record name 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-15-3
Record name 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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